1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two pyrazole rings, one substituted with dimethyl groups and the other with a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The dimethyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Coupling Reaction: The two pyrazole rings are then coupled using a methylene bridge, typically through a Mannich reaction involving formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkyl-substituted pyrazole derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine: Similar structure but lacks the propyl group.
1-(1-Methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine: Similar but with a different substitution pattern on the pyrazole rings.
Uniqueness
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-5-18-10-12(8-15-18)7-14-9-13-6-11(2)16-17(13)3;/h6,8,10,14H,4-5,7,9H2,1-3H3;1H |
InChI Key |
REPUBAVFDVTGGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
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